2-{4-[5-(4-chloro-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
2-{4-[5-(4-chloro-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound featuring a pyrazole ring, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(4-chloro-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.
Coupling of the pyrazole and oxadiazole rings: This step often requires the use of a coupling reagent, such as EDCI or DCC, under mild conditions.
Attachment of the phenoxyacetamide moiety: This final step involves the reaction of the intermediate with phenoxyacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(4-chloro-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-{4-[5-(4-chloro-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-{4-[5-(4-chloro-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its target.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
- 2-{4-[5-(4-chloro-1H-pyrazol-3-yl)-1,2,4-thiadiazol-3-yl]phenoxy}acetamide
- 2-{4-[5-(4-chloro-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]phenoxy}acetamide
Uniqueness
2-{4-[5-(4-chloro-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H10ClN5O3 |
---|---|
Molecular Weight |
319.70 g/mol |
IUPAC Name |
2-[4-[5-(4-chloro-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C13H10ClN5O3/c14-9-5-16-18-11(9)13-17-12(19-22-13)7-1-3-8(4-2-7)21-6-10(15)20/h1-5H,6H2,(H2,15,20)(H,16,18) |
InChI Key |
ZFFRDRFSCMFYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=NN3)Cl)OCC(=O)N |
Origin of Product |
United States |
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